molecular formula C22H14O3 B6328449 alpha,beta-Naphthoic acid anhydride CAS No. 82132-42-1

alpha,beta-Naphthoic acid anhydride

Cat. No.: B6328449
CAS No.: 82132-42-1
M. Wt: 326.3 g/mol
InChI Key: XCNKHAKNGRMWOR-UHFFFAOYSA-N
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Description

Alpha, beta-Naphthoic acid anhydride, also known as naphthalene-1,4,5,8-tetracarboxylic dianhydride, is a chemical compound with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol. This compound is part of the polynuclear aromatic compounds family, which includes naphthalene, anthracene, and phenanthrene .

Preparation Methods

Alpha, beta-Naphthoic acid anhydride can be synthesized through several methods. One common synthetic route involves the acylation of naphthalene with succinic anhydride, which gives a mixture of alpha and beta isomers due to the high reactivity of naphthalene . Another method involves the hydroxylation of naphthalene using an organotransition metal complex and hydrogen peroxide as the oxidant . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alpha, beta-Naphthoic acid anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.

    Substitution: The compound reacts with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides

Common reagents and conditions used in these reactions include water, alcohols, amines, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include carboxylic acids, esters, and amides .

Scientific Research Applications

Alpha, beta-Naphthoic acid anhydride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is investigated for its potential use in drug development.

    Industry: The compound is used in the production of dyes, resins, and other industrial materials

Mechanism of Action

The mechanism of action of alpha, beta-Naphthoic acid anhydride involves nucleophilic acyl substitution reactions. The compound is highly reactive to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, it forms amides through nucleophilic acyl substitution . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of the anhydride, which are activated by the electron-withdrawing effects of the adjacent oxygen atoms .

Comparison with Similar Compounds

Alpha, beta-Naphthoic acid anhydride can be compared with other similar compounds such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, alpha, beta-Naphthoic acid anhydride is unique due to its polynuclear aromatic structure, which imparts different reactivity and stability characteristics . Other similar compounds include naphthalene derivatives like alpha and beta naphthol, which are also used in various industrial and research applications .

Properties

IUPAC Name

naphthalene-1-carbonyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)25-22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNKHAKNGRMWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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